molecular formula C9H6ClN3O B13135384 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-02-2

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13135384
CAS No.: 61709-02-2
M. Wt: 207.61 g/mol
InChI Key: HEVGASYHOZQJLI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is a synthetically versatile triazine derivative that serves as a key intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel anticancer agents. Its structure, featuring a chlorophenyl substituent, is commonly explored in structure-activity relationship (SAR) studies aimed at optimizing inhibitory potency against critical biological targets . Research on closely related 1,3,5-triazin-2(1H)-one analogs has demonstrated their potential as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα), an essential enzyme for DNA replication and a validated target in cancer chemotherapy . These inhibitors are designed to bind competitively to the enzyme's ATP-binding site, a mechanism distinct from classical topoisomerase "poisons," which may help overcome certain drug resistance mechanisms and reduce the risk of secondary malignancies associated with DNA damage . The 1,3,5-triazin-2(1H)-one core is a privileged structure in anticancer agent development, with its derivatives frequently screened against various cancer cell lines. The specific nature of the aryl substitution at the 6-position is a critical factor influencing biological activity and physicochemical properties . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this chemical should adhere to safe laboratory practices and consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

61709-02-2

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)

InChI Key

HEVGASYHOZQJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 4 Chlorophenyl 1,3,5 Triazin 2 1h One and Its Analogues

Classical Multi-Step Synthetic Approaches

Traditional synthetic methodologies for the construction of the 1,3,5-triazinone core are well-established and offer reliable pathways to the target compounds. These approaches often involve sequential reactions, allowing for the controlled introduction of various substituents onto the triazine ring.

Ring-Closing and Cyclization Reactions for 1,3,5-Triazinone Core Formation

The formation of the 1,3,5-triazine (B166579) ring is a key step in the synthesis of 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one and its analogues. Cyclization reactions, often involving the trimerization of nitriles or the condensation of smaller building blocks, are fundamental to constructing this heterocyclic scaffold. For instance, the cyclotrimerization of aromatic nitriles can be employed, though this method often requires harsh reaction conditions. chim.it

A more common approach involves the reaction of amidines with reagents that can provide the remaining carbon and nitrogen atoms of the ring. For example, the reaction of an amidine with phosgene (B1210022) or a phosgene equivalent can lead to the formation of the triazinone ring. Another strategy is the cyclative cleavage of pyrazolyltriazenes, which upon reaction, can yield pyrazolo[3,4-d] clockss.orguclm.esnih.gov-3H-triazine derivatives through the cyclization of a diazonium intermediate. nih.gov

Sequential Nucleophilic Aromatic Substitution Strategies from Precursors like Cyanuric Chloride

One of the most versatile and widely used methods for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govnih.govclockss.org The three chlorine atoms on the triazine ring exhibit different reactivities, which can be exploited to achieve selective substitution by controlling the reaction temperature. nih.govmdpi.com

The general principle of this strategy is as follows:

First Substitution: The replacement of the first chlorine atom is typically carried out at low temperatures, around 0–5 °C. nih.govderpharmachemica.com

Second Substitution: The second chlorine atom is substituted at room temperature. nih.govmdpi.com

Third Substitution: The final chlorine atom requires higher temperatures, often at the boiling point of the solvent, for its replacement. nih.gov

This temperature-dependent reactivity allows for the stepwise introduction of different nucleophiles, such as amines, alcohols, and thiols, onto the triazine core. mdpi.comnih.gov For the synthesis of 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one, this could involve the reaction of cyanuric chloride with a 4-chlorophenyl nucleophile, followed by reaction with an oxygen nucleophile and subsequent tautomerization to the triazinone. The use of a base, such as sodium carbonate or diisopropylethylamine, is common to neutralize the HCl generated during the reaction. nih.govmdpi.com

Table 1: Temperature-Controlled Sequential Substitution on Cyanuric Chloride
Substitution StepTypical Reaction TemperatureNucleophile Reactivity
First Chlorine0–5 °CHigh
Second ChlorineRoom TemperatureModerate
Third ChlorineElevated (Reflux)Low

Condensation Reactions Involving Amines, Aldehydes, and Related Building Blocks

Condensation reactions provide a direct route to the 1,3,5-triazine ring by combining smaller, readily available building blocks. Three-component reactions are particularly efficient, allowing for the rapid assembly of the triazine core in a single step. researchgate.net For example, the condensation of an aromatic aldehyde, an amine, and a source for the remaining ring atoms, such as cyanoguanidine, can yield dihydro-1,3,5-triazine derivatives, which can then be aromatized. researchgate.net

The synthesis of 1,3,5-trisubstituted-1,3,5-triazines can be achieved through the classical Mannich reaction, which involves the condensation of formaldehyde (B43269) and amines. clockss.org While effective, these methods can sometimes suffer from drawbacks such as harsh reaction conditions, long reaction times, and unsatisfactory yields. clockss.org Another approach involves the iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source, which can produce symmetrical 2,4,6-trisubstituted and unsymmetrical 1,3,5-triazines. researchgate.net

Modern and Green Chemistry Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted and ultrasound-assisted techniques have emerged as powerful tools in the synthesis of 1,3,5-triazine derivatives, offering significant advantages over conventional heating methods. nih.gov

Microwave-Assisted Synthesis Optimization

Microwave irradiation has been extensively applied to accelerate organic reactions, and the synthesis of 1,3,5-triazines is no exception. clockss.orgmonash.edu Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. clockss.org For instance, a one-pot, three-component reaction of cyanamide, 4-chlorobenzaldehyde, and ammonium acetate (B1210297) under microwave irradiation can produce 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one in high yields (85–92%) in just 8–10 minutes. This is a significant improvement over conventional heating, which may require 6–8 hours.

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with microwave heating can further enhance reaction efficiency. mdpi.comnih.gov Microwave-assisted methods have been successfully employed for the synthesis of a wide range of 1,3,5-triazine derivatives, including those with potential anticancer activity. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,3,5-Triazines
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours (e.g., 22 h)Minutes (e.g., 5 min) clockss.org
Yield Generally lower to moderate (e.g., 69%) clockss.orgOften higher (e.g., 75-96%) mdpi.com
Energy Consumption HighLow
Solvent Use Often requires organic solventsCan be performed in aqueous media or solvent-free uclm.esnih.gov

Ultrasound-Assisted Synthetic Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, has also been utilized as a green and efficient method for the synthesis of 1,3,5-triazine derivatives. nih.gov Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. clockss.org

A key advantage of ultrasound-assisted synthesis is the ability to use environmentally benign solvents like water. nih.gov For example, the synthesis of 1,3,5-triazine derivatives has been achieved in as little as 5 minutes with yields over 75% using a sonochemical approach in water. nih.gov This method is considered significantly "greener" than classical heating protocols. nih.gov The synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives using ultrasonic irradiation at 40 °C for 30–60 minutes resulted in significantly improved reaction rates and product yields (up to 96%) compared to the conventional reflux method which took 4–5 hours. mdpi.com

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of 1,3,5-triazine derivatives. These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a convergent manner, minimizing waste and avoiding the isolation of intermediate compounds. researchgate.net

For the synthesis of 6-aryl-substituted 1,3,5-triazines, a common approach involves the condensation of an aromatic aldehyde, a source of nitrogen such as cyanoguanidine (dicyandiamide) or thiourea (B124793), and a third component. nih.govnih.gov A recently developed one-pot, two-step, three-component method for analogous 6-aryl-4-cycloamino-1,3,5-triazine-2-amines involves the initial reaction of cyanoguanidine, a cyclic secondary amine, and an aromatic aldehyde. nih.gov This is followed by dehydrogenative aromatization of the resulting dihydrotriazine intermediate to yield the final triazine product. nih.gov Microwave-assisted protocols have proven particularly effective for these syntheses. researchgate.netnih.gov

Another catalyst-free, one-pot methodology has been developed for the preparation of related 1,3,5-triazine-2,4-dithione derivatives through the three-component reaction of arylaldehydes, thiourea, and orthoformates. nih.govnih.gov This strategy showcases the versatility of MCRs in accessing diverse triazine scaffolds. nih.gov The table below summarizes various multicomponent approaches used for the synthesis of substituted 1,3,5-triazines.

Triazine Product TypeComponent 1Component 2Component 3Key FeaturesReference
6-Aryl-4-cycloamino-1,3,5-triazine-2-aminesAromatic AldehydeCyanoguanidineCyclic AmineOne-pot, two-step; microwave-assisted nih.gov
4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thionesAryl AldehydeThioureaOrthoformateCatalyst-free; one-pot nih.govnih.gov
Unsymmetrical 1,3,5-Triazin-2-aminesImidateGuanidineAmide or AldehydeBase-mediated; three-component organic-chemistry.org
6-Substituted 2,4-Diamino-1,3,5-triazinesAryl AldehydeHydroxylamine2-CyanoguanidineMicrowave-assisted; heterogeneous nano-catalyst researchgate.net

Development of Environmentally Benign Reaction Conditions

A significant trend in the synthesis of 1,3,5-triazines is the adoption of green chemistry principles to reduce environmental impact. chim.it This involves minimizing the use of hazardous organic solvents, reducing reaction times, and lowering energy consumption. mdpi.comnih.gov

Microwave irradiation has emerged as a key technology in this area, providing an efficient and green route to both symmetrical and unsymmetrical 1,3,5-triazines. chim.it Reactions performed under microwave conditions are often complete in minutes compared to hours required for conventional heating, and can frequently be conducted under solvent-free conditions. chim.it

Sonochemistry, the application of ultrasound to chemical reactions, offers another powerful green methodology. Ultrasound-assisted synthesis of 1,3,5-triazine derivatives can be performed in aqueous media, drastically reducing the need for organic solvents. mdpi.comnih.gov This technique significantly accelerates reaction rates, with some syntheses achieving high yields in as little as five minutes. nih.gov A comparative analysis shows that sonochemical methods can be substantially "greener" than classical heating protocols. nih.gov

The following table compares conventional heating with environmentally benign techniques for triazine synthesis.

ParameterConventional HeatingMicrowave IrradiationSonochemistry (Ultrasound)
Reaction Time Hours (e.g., 5-6 h)Minutes (e.g., 5-15 min) chim.itMinutes (e.g., 5-35 min) mdpi.comnih.gov
Solvent Often organic solvents (e.g., THF, DMF) mdpi.comOften solvent-free or minimal solvent chim.itOften aqueous media mdpi.comnih.gov
Energy Consumption HighLowLow
Yield Moderate to Good (e.g., 69%) mdpi.comGood to Excellent chim.itGood to Excellent (e.g., >75%) nih.gov

Precursor Chemistry and the Role of Key Intermediate Compounds in Synthesis

The synthesis of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one and its analogues can be approached from two primary strategies: the construction of the triazine ring from acyclic precursors, or the functionalization of a pre-formed triazine core.

The most common precursor for the latter approach is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.com The three chlorine atoms on cyanuric chloride can be substituted sequentially by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis by carefully managing reaction conditions, particularly temperature. mdpi.com The first substitution is typically carried out at 0°C, the second at room temperature, and the third at elevated temperatures. nih.gov

In syntheses that build the triazine ring, various acyclic precursors are employed. In the multicomponent reaction to form 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, the proposed mechanism involves the initial acid-catalyzed addition of an amine to the nitrile group of cyanoguanidine, forming a biguanide (B1667054) intermediate. nih.gov This biguanide then undergoes nucleophilic addition to the carbonyl group of an aromatic aldehyde, eventually leading to a dihydrotriazine salt intermediate, which is subsequently oxidized to the aromatic triazine. nih.gov For the synthesis of 6-substituted 4-mercapto-1,3,5-triazin-2(1H)-ones, thiourea derivatives serve as key precursors, which are cyclized with agents like ethoxycarbonyl isothiocyanate. nih.gov

Optimization of Reaction Parameters, Catalysis, and Yield Efficiencies

Optimizing reaction parameters is crucial for maximizing the yield and purity of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one and its analogues. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.

The choice of catalyst can significantly influence reaction outcomes. For the cyclotrimerization of nitriles, Lewis acids such as yttrium trifluorosulfonate have been used effectively, particularly under solvent-free conditions. chim.it In other cases, iron catalysts have been employed for cyclization reactions that proceed smoothly in the presence of air. researchgate.net For nucleophilic substitution reactions, bases like sodium carbonate or N,N-diisopropylethylamine (DIPEA) are common, and phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can enhance reaction efficiency, especially in biphasic systems. mdpi.com

Microwave-assisted syntheses have been optimized for temperature and time, with typical conditions ranging from 120–150 °C for 5–10 minutes, resulting in excellent yields. chim.itmdpi.com For instance, the optimization of a microwave-assisted synthesis of morpholine-functionalized triazines identified sodium carbonate as the optimal base and DMF as the solvent, achieving yields between 54% and 87% in just 150 seconds at 150°C. mdpi.com The scalability of these reactions has also been demonstrated; a multicomponent synthesis of a triazinethione derivative was successfully scaled up to a 10 mmol scale, achieving a high yield of 87%. nih.gov

The following table provides examples of optimized reaction conditions for the synthesis of various 1,3,5-triazine derivatives.

Reaction TypeCatalyst/BaseSolventConditionsTimeYieldReference
Cyclotrimerization of NitrilesYttrium trifluorosulfonateSolvent-free120-150 °C, Microwave5-10 minGood to Excellent chim.it
Nucleophilic SubstitutionNa₂CO₃, TBABDMF150 °C, 50 W, Microwave150 s54-87% mdpi.com
Three-Component Synthesis of TriazinethionesCatalyst-freeDMF80 °C5 hup to 87% nih.gov
Sonochemical Nucleophilic Substitution-WaterRoom Temp, Ultrasound30-35 min84% mdpi.com

Chemical Reactivity and Transformation Pathways of 6 4 Chlorophenyl 1,3,5 Triazin 2 1h One

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 1,3,5-triazine (B166579) derivatives. The electron-withdrawing nature of the triazine ring activates attached leaving groups for displacement by nucleophiles.

The chlorine atom on the phenyl ring can potentially be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comwikipedia.org Aromatic halides are typically unreactive towards nucleophiles unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one, the entire triazinone substituent acts as a strong electron-withdrawing group.

This activation facilitates the attack of strong nucleophiles, such as alkoxides or amides, on the carbon atom bearing the chlorine. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orggovtpgcdatia.ac.in The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing triazine system, which lowers the activation energy for the reaction. masterorganicchemistry.comyoutube.com

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions on the 4-Chlorophenyl Moiety

Nucleophile (Nu⁻) Reagent Example Potential Product
Hydroxide (B78521) Sodium Hydroxide (NaOH) 6-(4-Hydroxyphenyl)-1,3,5-triazin-2(1H)-one
Alkoxide Sodium Methoxide (NaOCH₃) 6-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one
Amide Sodium Amide (NaNH₂) 6-(4-Aminophenyl)-1,3,5-triazin-2(1H)-one

This table presents theoretically plausible reactions based on SNAr principles; specific experimental validation for 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one may vary.

The triazinone ring itself contains several sites susceptible to substitution, although it lacks a readily displaceable leaving group like a halogen. The N-H protons are acidic and can be removed by a base, generating a nucleophilic anion. This anion can then react with electrophiles, such as alkyl or acyl halides, leading to N-substitution. researchgate.net

Furthermore, the triazinone exists in tautomeric equilibrium with its enol form, 6-(4-chlorophenyl)-2-hydroxy-1,3,5-triazine. While the keto form generally predominates, the enol form possesses a hydroxyl group that can undergo O-substitution reactions. researchgate.net Alkylation, for instance, can lead to a mixture of N- and O-alkylated products, with the ratio often depending on the reaction conditions, including the solvent, base, and electrophile used. researchgate.net

Direct substitution of the hydrogen atoms at the C4 and C6 positions of the parent 1,3,5-triazin-2(1H)-one ring is challenging. However, if the synthesis starts from a precursor like 2,4-dichloro-6-(4-chlorophenyl)-1,3,5-triazine, the chlorine atoms can be selectively substituted. For example, controlled hydrolysis can replace one chlorine with a hydroxyl group to form the triazinone, leaving the other chlorine available for subsequent nucleophilic displacement.

Amination and Condensation Reactions for Derivatization

The triazinone moiety is a versatile scaffold for derivatization through amination and condensation reactions. The nitrogen atoms within the ring and the exocyclic carbonyl group are key reactive centers.

Amination can be achieved by introducing amino groups onto the triazine ring, often by displacing a leaving group on a precursor molecule. For instance, reacting a chloro-substituted triazine with various primary or secondary amines is a common strategy to build a library of aminated derivatives. beilstein-journals.org

The carbonyl group at the C2 position can participate in condensation reactions with nucleophiles, particularly those containing primary amino groups like hydrazines or hydroxylamines. Such reactions can lead to the formation of hydrazones or oximes, respectively. Additionally, multicomponent condensation reactions involving an aldehyde, an amine, and a triazine precursor like cyanoguanidine can be employed to construct substituted triazine rings in a one-pot synthesis. nih.govdntb.gov.ua More complex transformations can occur with certain reagents; for example, reactions of 6-hydrazinyl-1,3,5-triazin-2(1H)-ones can lead to ring-opening or the formation of fused heterocyclic systems like triazolo-triazines. researchgate.net

Hydrolytic Stability and Degradation Pathways

The stability of 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one is a critical aspect, particularly concerning its environmental fate. The 1,3,5-triazine ring is generally robust, but it can be susceptible to degradation under specific conditions. Studies on triazine herbicides, which share the same core structure, provide significant insight into potential degradation pathways. dnsgb.com.ua

Hydrolysis is a key degradation route. Under acidic or basic conditions, the substituents on the triazine ring can be displaced by hydroxyl groups. For the target compound, this could involve the slow hydrolysis of the C-Cl bond on the phenyl ring or, more significantly, cleavage of the bond connecting the phenyl ring to the triazine core. The ultimate hydrolytic degradation product of many s-triazine herbicides is cyanuric acid (1,3,5-triazine-2,4,6-triol), a highly stable molecule. mdpi.comresearchgate.net This suggests a pathway where the 4-chlorophenyl group is eventually cleaved off.

Photodegradation is another important pathway, especially in aqueous environments. csbsju.edu UV radiation can induce the cleavage of side chains and their substitution with hydroxyl groups. researchgate.net The primary photodegradation routes for related triazine herbicides include N-dealkylation and hydroxylation, indicating that both the substituents and the ring itself are susceptible to photochemical transformation. csbsju.educnr.it

Table 2: Potential Degradation Pathways and Products

Degradation Type Pathway Key Intermediates/Products
Hydrolysis Cleavage of the C-C bond between the rings 4-Chlorobenzoic acid, Ammelide
Complete ring degradation Cyanuric acid, CO₂, NH₃
Photodegradation Substitution of the chlorophenyl group 2-Hydroxy-1,3,5-triazin-6(1H)-one

Redox Chemistry and Electrophilic Reactivity Investigations

The redox behavior of 1,3,5-triazines is characterized by a high resistance to oxidation. The electron-deficient nature of the ring makes it difficult to remove an electron. Experimental and theoretical studies on 1,3,5-triazines have shown that their one-electron oxidation requires powerful oxidizing agents, with standard reduction potentials (E°) for the resulting radical cations estimated to be around +2.3 V vs. NHE. rsc.org This high potential indicates that the compound is stable towards common oxidants. Reduction of the triazine ring is also possible, although it often requires potent reducing agents or electrochemical methods. The reduction of a related 1,2,4-triazin-5(4H)-one has been shown to precede hydrolytic ring cleavage. nih.gov

Conversely, the electron-poor character of the triazine ring makes it highly unreactive towards electrophiles. Electrophilic aromatic substitution on the triazine ring itself is generally not feasible. The high density of positive charge on the ring carbons repels attacking electrophiles, deactivating the system far more than even strongly deactivated benzene (B151609) rings. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the triazine core are not considered viable pathways.

Mechanistic Studies of Key Chemical Transformations

The mechanisms governing the reactivity of 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one are primarily rooted in the electronic properties of the triazine ring.

Nucleophilic Aromatic Substitution (SNAr): As discussed, substitutions on both the chlorophenyl ring and any potential leaving groups on the triazine ring proceed via the SNAr mechanism. This is a two-step process:

Addition: A nucleophile attacks the electron-deficient carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). govtpgcdatia.ac.inyoutube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product. The first step, the formation of the stabilized anion, is typically the rate-determining step. masterorganicchemistry.com

Condensation and Cyclization: Reactions involving the carbonyl group or ring nitrogens often proceed through standard carbonyl addition-elimination mechanisms. For instance, the formation of a hydrazone would involve the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. More complex cascade reactions, such as those leading to fused heterocyclic systems, can involve intramolecular cyclization following an initial condensation, sometimes accompanied by rearrangements like the Dimroth rearrangement. nih.govresearchgate.net

Ring-Opening and Degradation: The hydrolytic degradation of the triazine ring is thought to proceed via successive nucleophilic attacks by water or hydroxide ions at the ring carbons, leading to the stepwise cleavage of the C-N bonds and eventual formation of cyanuric acid, ammonia, and carbon dioxide. mdpi.com

Exploration of Molecular Interactions and Diverse Research Applications Non Clinical

General Applications of Triazine Scaffolds in Materials Science

The inherent thermal stability and unique electronic properties of the 1,3,5-triazine (B166579) ring make it a valuable component in the development of advanced materials. While specific research on the incorporation of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one into materials is not widely documented in publicly available literature, the broader applications of the triazine scaffold provide a context for its potential utility.

Contribution to Thermal Stability and Chemical Resistance of Materials

The symmetrical and nitrogen-rich structure of the 1,3,5-triazine ring imparts exceptional thermal stability to materials in which it is incorporated. Polymers containing s-triazine moieties often exhibit high thermal degradation temperatures and significant char yields, which is indicative of their fire-retardant properties. mdpi.com For example, hyperbranched polyimides containing s-triazine rings have shown thermal stability at temperatures above 500°C. rsc.org While direct studies on the thermal properties of polymers containing 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one are limited, related annelated triazinones have demonstrated high thermal stability in both air and nitrogen atmospheres, with decomposition temperatures often exceeding 200°C. nih.govnih.gov

Application as UV Absorbers and Photostabilizers, including Excited-State Deactivation Mechanisms

Triazine derivatives are a prominent class of ultraviolet (UV) absorbers used to protect materials from the degrading effects of UV radiation. researchgate.net Their effectiveness stems from their ability to absorb harmful UV light and dissipate the energy through harmless photophysical processes. The mechanism of photostabilization for hydroxyphenyl-s-triazines involves an excited-state intramolecular proton transfer (ESIPT). Following photoexcitation, a proton is transferred from the hydroxyl group to a nitrogen atom on the triazine ring. This process is typically barrierless in the excited state and leads to a keto-tautomer. The molecule then undergoes radiationless decay back to the ground state, releasing the absorbed energy as heat. This rapid and efficient energy dissipation pathway prevents the degradation of the host material. While the specific photophysical properties of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one as a UV absorber are not detailed in the available literature, the general principles of triazine-based photostabilizers suggest its potential in this area.

Role in Analytical Chemistry (e.g., as complexation agents)

The nitrogen atoms within the 1,3,5-triazine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property has led to the exploration of triazine derivatives as complexation agents in analytical chemistry. For instance, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) is a well-known multidentate ligand used in the spectrophotometric determination of various metal ions. mdpi.com The formation of metal complexes with triazine-based ligands can result in color changes or other detectable signals, which can be utilized for analytical purposes. Although the application of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one as a complexation agent is not specifically documented, the presence of nitrogen and oxygen atoms suggests a potential for metal ion coordination.

Advanced Organic Chemistry Applications (e.g., as scaffolds in combinatorial chemistry, peptidomimetics)

The 1,3,5-triazine scaffold is a valuable tool in advanced organic synthesis, particularly in the fields of combinatorial chemistry and the design of peptidomimetics. Its trifunctional nature allows for the introduction of three points of diversity, making it an ideal core for the construction of large and diverse molecular libraries. ontosight.ai

Microwave-assisted synthesis has proven to be an effective method for the rapid, one-pot synthesis of libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. researchgate.net This approach facilitates the generation of a broad chemical space for biological screening. researchgate.net

In the realm of peptidomimetics, the triazine scaffold can be used to mimic the secondary structures of peptides, such as α-helices. nih.gov By attaching appropriate functional groups to the triazine core, it is possible to replicate the spatial arrangement of key amino acid side chains, leading to molecules that can interact with biological targets in a manner similar to their natural peptide counterparts. nih.gov The synthesis of triazino-peptide derivatives has been explored for their potential in developing new therapeutic agents. derpharmachemica.com

Agrochemistry Research Applications (e.g., as potential herbicides or pesticides, focusing on mechanisms of action at molecular level)

The 1,3,5-triazine ring is a foundational scaffold in agrochemistry, with many derivatives being used as highly effective herbicides for several decades. researchgate.netmdpi.com The primary molecular mechanism of action for triazine herbicides is the inhibition of photosynthesis. chemicalbook.comontosight.ai

These compounds specifically target Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. researchgate.net Triazine herbicides act by binding to a specific niche on the D1 protein subunit of the PSII reaction center. nih.gov This binding site is normally occupied by the mobile electron carrier plastoquinone (B1678516) (QB). By competitively binding to this site, the triazine herbicide blocks the electron flow from the primary quinone acceptor (QA) to QB. researchgate.netresearchgate.net

This blockage of the electron transport chain has two major consequences for the plant. First, it halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. Second, the disruption leads to the formation of highly reactive oxygen species (ROS), which cause rapid oxidative damage to cellular components, including lipids and proteins. chemicalbook.com This results in the destruction of chlorophyll (B73375) and the breakdown of chloroplast membranes, leading to the characteristic symptoms of chlorosis (yellowing) and ultimately, the death of the susceptible plant. chemicalbook.com The selectivity of some triazine herbicides in certain crops, like corn, is due to the plant's ability to rapidly metabolize and detoxify the herbicide molecule before it can cause significant damage. chemicalbook.com

Derivatization and Structure Activity/property Relationship Sar/spr Studies for 6 4 Chlorophenyl 1,3,5 Triazin 2 1h One Derivatives

Design and Synthesis of Novel Derivatives and Analogues for Research Exploration

The 1,3,5-triazine (B166579) ring serves as a versatile scaffold for the design and synthesis of a wide array of novel derivatives. nih.gov Researchers have developed efficient protocols for generating large libraries of these compounds to explore their potential in various scientific domains.

A prominent synthetic strategy is the one-pot, microwave-assisted, three-component reaction. nih.govnih.gov This method allows for the rapid synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from readily available starting materials like cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov The process involves the condensation of the reagents in the presence of an acid, followed by a base-promoted rearrangement and dehydrogenative aromatization of the intermediate dihydrotriazine ring. nih.gov Another key method is microwave-assisted cyclocondensation, which can produce the 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one core in high yields (85-92%) by reacting cyanamide, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) under neat conditions at 120°C for 8–10 minutes. vulcanchem.com This approach significantly reduces reaction times compared to conventional heating methods. vulcanchem.com

Further diversification of the triazine core involves nucleophilic substitution reactions. For instance, starting from 2-chloro-4,6-dimethoxy-1,3,5-triazine, a variety of substituted anilines and heterocyclic amines can be introduced to create novel N-phenyl-1,3,5-triazin-2-amine derivatives. researchgate.net Similarly, 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine can be sequentially reacted with different amines, such as morpholine, followed by other selected amines to yield a diverse set of functionalized derivatives. mdpi.com The synthesis of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones has also been thoroughly elaborated, requiring a diversity of S-substituted thiourea (B124793) analogs to explore the chemical space at the C6 position of the triazinone core. nih.gov

These synthetic methodologies enable the creation of extensive compound libraries, which are essential for systematic screening and the establishment of structure-activity relationships. nih.gov

Table 1: Synthetic Methodologies for 1,3,5-Triazine Derivatives

MethodKey ReagentsDerivative TypeKey AdvantagesReference
Microwave-Assisted Three-Component ReactionCyanoguanidine, Aromatic Aldehydes, Arylamines6,N2-Diaryl-1,3,5-triazine-2,4-diaminesOne-pot synthesis, rapid, convenient for library generation nih.gov
Microwave-Assisted CyclocondensationCyanamide, 4-chlorobenzaldehyde, Ammonium acetate6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-oneHigh yields (85-92%), reduced reaction time (≤15 min) vulcanchem.com
Nucleophilic Substitution2-chloro-4,6-dimethoxy-1,3,5-triazine, Substituted AnilinesSubstituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-aminesEfficient, easy work-up researchgate.net
Sequential Nucleophilic Substitution4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, Morpholine, Various AminesMorpholine-functionalized 1,3,5-triazine derivativesAllows for controlled, step-wise diversification mdpi.com

Systematic Structural Modifications and Their Influence on Chemical Reactivity and Molecular Interactions

Systematic structural modifications of the 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one scaffold are crucial for understanding and optimizing its molecular interactions and chemical reactivity. Structure-activity relationship (SAR) studies reveal that even minor changes to the molecule's periphery can have profound effects on its biological activity.

For example, in the development of 4,6-substituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα, the substituent at the C6 position was a key focus for optimization. nih.gov Inspired by other known inhibitors, researchers incorporated bicyclic substituents at this position, which proved to be favorable for inhibitory activity. nih.gov Computational and experimental data, including Saturation Transfer Difference (STD) NMR experiments, highlighted the importance of specific molecular interactions, such as those with the amino acid residue Asn120 and hydrophobic interactions with substituents at both the C4 and C6 positions. nih.gov

SAR studies on other triazine derivatives have shown similar sensitivity to structural changes. For a series of inhibitors of human Equilibrative Nucleoside Transporters (ENTs), the replacement of a naphthalene (B1677914) moiety with a simple benzene (B151609) ring was sufficient to completely abolish the inhibitory effects on both ENT1 and ENT2. frontiersin.org This demonstrates the critical role of specific aryl groups in forming the necessary molecular interactions for biological function.

The crystal structure and Hirshfeld surface analysis of related triazine derivatives provide further insight into the intermolecular forces that govern their behavior. These analyses show that crystal packing is often dominated by a combination of hydrogen bonding, van der Waals forces, and specific interactions like H···H, H···C/C···H, and H···N/N···H contacts. researchgate.net Understanding these fundamental interactions is essential for predicting how structural modifications will influence the solid-state properties and molecular recognition capabilities of new analogues.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are powerful computational tools used to correlate the structural features of 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one derivatives with their biological activities or physicochemical properties. These models are instrumental in guiding the design of more potent and selective compounds. nih.govnih.gov

For various series of 1,2,4-triazine (B1199460) and 1,3,5-triazine derivatives, 3D-QSAR models have been successfully constructed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govrsc.org These models provide detailed contour maps that visualize the relationship between structural features and inhibitory activity, indicating regions where steric bulk, electrostatic charge, or other properties should be modified to enhance performance. nih.gov The statistical robustness of these models, indicated by high squared correlation coefficients (r²) and cross-validated coefficients (q²), confirms their predictive power. nih.govrsc.org

Table 2: Example 3D-QSAR Model Validation for Triazine Derivatives

Model TypeCross-validated Coefficient (q²)Correlation Coefficient (r²)ScaffoldReference
CoMFA0.6130.9666-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione nih.govrsc.org
CoMSIA0.6690.9856-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione nih.govrsc.org

The insights gained from QSAR models are beneficial for the virtual screening of new compounds and for prioritizing synthetic efforts toward molecules with the highest predicted activity. researchgate.net

Computational design of triazine derivatives utilizes both ligand-based and structure-based approaches.

Ligand-based methods are employed when the 3D structure of the biological target is unknown. These methods rely on the information from a set of known active molecules. A crucial step in ligand-based 3D-QSAR modeling is molecular alignment, where all compounds in a dataset are superimposed based on a common substructure or by fitting them to a highly active template molecule. nih.gov

Structure-based methods are used when the three-dimensional structure of the target protein is available. kubinyi.de Molecular docking is a primary technique in this approach, where potential ligands are computationally placed into the active site of the target to predict their binding orientation and affinity. unisa.it For example, the design of 4,6-disubstituted 1,3,5-triazin-2(1H)-ones as topoisomerase IIα inhibitors was guided by docking studies into the enzyme's ATP binding site. nih.gov These simulations, combined with free energy calculations and dynamic pharmacophores, help validate the utility of proposed structural modifications before their synthesis. nih.gov

Pharmacophore modeling is a cornerstone of in silico lead optimization. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net

For triazine derivatives, pharmacophore models are generated based on the chemical features of highly active compounds (ligand-based) or the interaction points within a target's binding site (structure-based). scispace.commdpi.com These models typically consist of features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings. scispace.commdpi.com For instance, a highly predictive pharmacophore model for a series of 1,3,5-triazine based hydroxamic acid analogues was developed with four features: two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. scispace.com

Once a robust pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual databases of compounds to identify novel molecules that fit the required features. scispace.com This virtual screening process filters vast chemical libraries down to a manageable number of "hits" for further investigation. mdpi.com The identified hits can then be subjected to further in silico analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction and molecular docking, to refine the selection and prioritize candidates for synthesis and biological testing. nih.govneliti.com This iterative process of design, virtual screening, and optimization accelerates the discovery of new lead compounds. scienceopen.com

Impact of Substituent Effects on Electronic and Steric Properties

Steric effects relate to the size and shape of the substituents. The bulkiness of a group can influence the molecule's ability to fit into a binding pocket, and it can also affect the conformation of the molecule itself. The contour maps generated in CoMFA studies often highlight specific regions where bulky substituents are either favorable or detrimental to activity, providing a clear guide for steric modifications. nih.gov The interplay between electronic and steric properties is fundamental to the structure-activity relationships observed in triazine derivatives, and a careful balance of both is required to optimize molecular function.

Future Research Directions and Unexplored Avenues for 6 4 Chlorophenyl 1,3,5 Triazin 2 1h One

Development of Novel and Highly Efficient Synthetic Pathways

The advancement of synthetic organic chemistry offers substantial opportunities to refine the production of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one. Current methodologies, while effective, can often be improved in terms of efficiency, sustainability, and scalability.

Future research should focus on:

Microwave- and Ultrasound-Assisted Synthesis: Green chemistry principles can be integrated into the synthesis through microwave-assisted and ultrasound-assisted methods. mdpi.com These techniques have been shown to dramatically reduce reaction times, increase yields, and often allow for the use of more environmentally benign solvents, including aqueous media. mdpi.com For instance, adapting the one-pot, three-component microwave-assisted cyclocondensation of a substituted benzaldehyde, cyanamide, and ammonium (B1175870) acetate (B1210297) could provide a rapid and high-yield route to the target compound. vulcanchem.comnih.gov

Flow Chemistry: Continuous flow synthesis presents a scalable and highly controlled alternative to batch processing. This methodology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

Catalytic Approaches: Investigating novel catalysts, including phase-transfer catalysts, could optimize existing nucleophilic substitution reactions on a triazine core. mdpi.com The development of catalysts that enable milder reaction conditions and tolerate a wider range of functional groups would be a significant step forward.

Synthetic MethodKey AdvantagesPotential for Optimization
Microwave-Assisted Synthesis Reduced reaction times (minutes vs. hours), high yields. vulcanchem.comSolvent-free conditions, optimization of power and temperature for selectivity.
Ultrasound-Assisted Synthesis Enhanced reaction rates, efficient in aqueous media. mdpi.comExploration of frequency and power effects on yield and purity.
Flow Chemistry High scalability, precise process control, improved safety.Reactor design, integration of in-line purification and analysis.
Phase-Transfer Catalysis Improved reactivity in multiphase systems, milder conditions. mdpi.comScreening of novel catalysts for higher efficiency and selectivity.

Deeper Mechanistic Insights into Complex Reactions and Transformations

A thorough understanding of the reaction mechanisms involving the 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one ring system is crucial for its rational modification and functionalization. The 1,3,5-triazine (B166579) core is known for its unique reactivity, particularly its sequential nucleophilic substitution capabilities. mdpi.comresearchgate.net

Future investigations should aim to:

Elucidate Reaction Pathways: Detailed kinetic and computational studies are needed to map the reaction pathways for the functionalization of the triazine ring. Understanding the influence of the existing 4-chlorophenyl and oxo substituents on the reactivity of the remaining positions is paramount for achieving selective transformations.

Investigate Cascade Reactions: Exploring cascade reactions, where multiple bonds are formed in a single operation, could lead to the rapid assembly of complex molecular architectures from the triazine scaffold. researchgate.net Mechanistic studies would be vital to control the outcome of these intricate transformations.

Study Rearrangement Reactions: Certain triazine derivatives are known to undergo rearrangements. researchgate.net A deeper investigation into the possibility of such transformations for 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one could unveil novel synthetic routes to other heterocyclic systems.

Exploration of Novel Non-Clinical Application Domains

While many triazine derivatives have been explored for their biological activities, there is a vast, underexplored landscape of non-clinical applications. mdpi.com The unique electronic and structural features of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one make it a promising candidate for various material and industrial applications.

Potential unexplored domains include:

Materials Science: The triazine ring is a fundamental building block for polymers and covalent organic frameworks (COFs). rsc.org This compound could serve as a monomer for creating novel polymers with high thermal stability, flame retardancy (due to the chlorine and nitrogen content), and specific optical properties.

Supramolecular Chemistry: As a rigid scaffold capable of participating in hydrogen bonding and π-π stacking, it could be used to construct complex supramolecular assemblies, liquid crystals, or molecular sensors. rsc.org

Agrochemicals: The 1,3,5-triazine skeleton is the basis for several widely used herbicides. thieme.com Research into the herbicidal or pesticidal properties of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one and its derivatives could lead to new agents for crop protection. researchgate.net

Coordination Chemistry: The nitrogen atoms of the triazine ring can act as ligands for metal ions, opening possibilities for its use in creating coordination polymers or metal-organic frameworks (MOFs) with catalytic or gas-storage applications. eurekaselect.com

Application DomainPotential Role of the CompoundKey Features to Exploit
Polymer Chemistry Monomer for high-performance polymers.Thermal stability, nitrogen content for flame retardancy.
Supramolecular Chemistry Building block for self-assembling systems. rsc.orgRigid core, hydrogen bonding sites, aromatic stacking.
Agrochemicals Scaffold for new herbicides or pesticides. thieme.comProven activity of the triazine core in this area.
Coordination Chemistry Ligand for functional metal complexes. eurekaselect.comMultiple nitrogen donor sites for metal binding.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design. nih.gov These computational tools can significantly accelerate the discovery and optimization of derivatives of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one for specific applications.

Future research should leverage AI and ML to:

Predict Molecular Properties: Develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological, chemical, and physical properties of novel derivatives without the need for immediate synthesis and testing. nih.gov Graph neural networks have shown high accuracy in predicting properties for complex nitrogen-containing frameworks. researchgate.net

De Novo Design: Employ generative models to design new molecules based on the triazine scaffold with a desired set of properties. youtube.com These models can explore a vast chemical space to identify promising candidates for synthesis.

Optimize Synthetic Routes: Utilize AI algorithms to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, thereby reducing the trial-and-error component of chemical synthesis. springernature.com This data-driven approach can identify more efficient and sustainable routes. nih.gov

Opportunities for Multidisciplinary Collaborations in Triazine Chemistry Research

The full potential of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one can only be realized through synergistic collaborations across various scientific disciplines. The inherent versatility of the triazine core necessitates a multifaceted research approach. mdpi.comresearchgate.net

Key areas for collaboration include:

Organic and Computational Chemistry: Synthetic chemists can create libraries of derivatives, while computational chemists use AI/ML to model their properties and guide further synthetic efforts.

Materials Science and Engineering: Chemists can synthesize novel triazine-based polymers and materials, which can then be characterized and tested by materials scientists for specific applications in electronics, coatings, or advanced composites.

Agricultural Science and Chemistry: The design and synthesis of new potential agrochemicals based on the triazine scaffold would require close collaboration with agricultural scientists to test their efficacy and environmental impact.

Analytical Chemistry and Synthesis: The development of novel triazine-based sensors or analytical reagents would benefit from the combined expertise of synthetic and analytical chemists to design, create, and validate these new tools.

By pursuing these future research directions, the scientific community can build upon the foundational chemistry of 1,3,5-triazines to fully exploit the unique potential of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one.

Q & A

Basic: What synthetic methodologies are optimal for preparing 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via condensation of 4-chlorobenzaldehyde with guanidine derivatives under basic conditions. details a general procedure (H) involving refluxing 4-chlorobenzaldehyde with guanidine in ethanol, followed by trituration with Et₂O/DCM to yield a white solid (67% yield). Optimization strategies include:

  • Catalyst screening : Use of mild bases (e.g., K₂CO₃) to enhance nucleophilic substitution.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Maintaining reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of the triazine ring) .

Intermediate: How can researchers validate the structural integrity of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one using spectroscopic techniques?

Answer:
Key spectroscopic validation steps include:

  • ¹H NMR : Characteristic singlet at δ 5.55 ppm (C4-H), doublets for aromatic protons (δ 7.34–7.41 ppm, J = 8.0 Hz), and exchangeable NH peaks (δ 7.53–8.93 ppm) .
  • ¹³C NMR : Peaks at δ 67.4 ppm (C4), 127.7–143.2 ppm (aromatic carbons), and 153.3 ppm (triazinone carbonyl) .
  • Mass spectrometry : ESI-MS m/z 225 [M + H]⁺ confirms molecular weight . Discrepancies in data may arise from tautomerism or residual solvents; ensure thorough drying and deuterated solvent matching.

Advanced: What mechanisms underlie the biological activity of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one, particularly in epigenetic modulation?

Answer:
While direct data on this compound is limited, structural analogs like Decitabine (a triazinone derivative) inhibit DNA methyltransferases (DNMTs) by covalent trapping via azanucleoside incorporation into DNA . For 6-(4-Chlorophenyl)-triazinone:

  • Hypothesized mechanism : The chlorophenyl group may enhance lipophilicity, improving cell permeability.
  • Experimental validation : Conduct in vitro DNMT inhibition assays using HeLa cell lysates and bisulfite sequencing to assess CpG island methylation changes.
  • Data interpretation : Compare IC₅₀ values with Decitabine (reported IC₅₀ = 0.1–1 µM) to gauge relative potency .

Advanced: How can environmental persistence and ecotoxicological risks of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one be assessed?

Answer:
Adopt methodologies from triazine pesticide studies ():

  • Persistence analysis : Perform hydrolysis studies at varying pH (e.g., pH 4–9) and monitor degradation via HPLC.
  • Ecotoxicology : Derive Predicted No-Effect Concentrations (PNEC) using algal growth inhibition tests (e.g., Pseudokirchneriella subcapitata) and acute toxicity assays with Daphnia magna.
  • Data contradictions : Address discrepancies in PNEC values by validating with long-term chronic toxicity models (e.g., fish embryo assays) .

Intermediate: What strategies improve the stability of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one in aqueous solutions?

Answer:

  • pH optimization : Stability is maximized near neutral pH (7.0–7.5), as acidic/basic conditions promote hydrolysis of the triazinone ring.
  • Temperature : Store solutions at 4°C; avoid freeze-thaw cycles to prevent precipitation.
  • Additives : Use antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrins to reduce oxidative degradation .

Advanced: How do structural modifications (e.g., halogen substitution) impact the physicochemical and bioactive properties of triazinone derivatives?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Compare logP values (e.g., 6-(4-Cl-phenyl) vs. 4,6-diphenyl derivatives) to assess lipophilicity .
  • Stereoelectronic effects : Fluorine substitution at para positions may alter π-π stacking interactions, as seen in Decitabine analogs .
  • Validation : Use QSAR models to predict bioactivity and correlate with experimental IC₅₀ values from kinase inhibition assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.